molecular formula C15H13N3O2 B5595701 N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide

N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide

Cat. No.: B5595701
M. Wt: 267.28 g/mol
InChI Key: AFFJMNNCOXNTLC-UHFFFAOYSA-N
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Description

N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide is a compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a promising candidate for various scientific research applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and proteins involved in cancer cell proliferation, leading to cell death . The exact molecular targets and pathways are still under investigation, but the compound’s ability to interfere with cancer cell growth makes it a promising therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide stands out due to its specific substitution pattern, which imparts unique biological activities. Its potential as an anticancer agent and its ability to undergo various chemical reactions make it a valuable compound for scientific research and drug development.

Properties

IUPAC Name

N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-2-13(19)17-11-7-5-10(6-8-11)15-18-14-12(20-15)4-3-9-16-14/h3-9H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFJMNNCOXNTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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